molecular formula C8H17ClN4O2S B14504406 N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride CAS No. 64048-50-6

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride

Katalognummer: B14504406
CAS-Nummer: 64048-50-6
Molekulargewicht: 268.77 g/mol
InChI-Schlüssel: WEEYMLXESZDDHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amidinothio group and a morpholine ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride typically involves the reaction of 2-amidinothioethanol with 4-morpholinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its monohydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amidinothio group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amidinothio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Amidinothio)ethanesulfonic acid: This compound shares the amidinothio group but differs in its overall structure and properties.

    2-amidinothioethyl ethyl hydrogen phosphate: Another compound with an amidinothio group, but with different functional groups and applications.

Uniqueness

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride is unique due to the presence of both the amidinothio group and the morpholine ring, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64048-50-6

Molekularformel

C8H17ClN4O2S

Molekulargewicht

268.77 g/mol

IUPAC-Name

2-(morpholine-4-carbonylamino)ethyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C8H16N4O2S.ClH/c9-7(10)15-6-1-11-8(13)12-2-4-14-5-3-12;/h1-6H2,(H3,9,10)(H,11,13);1H

InChI-Schlüssel

WEEYMLXESZDDHJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)NCCSC(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.